molecular formula C8H8Cl2O2 B1505573 (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol CAS No. 187164-23-4

(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol

Cat. No.: B1505573
CAS No.: 187164-23-4
M. Wt: 207.05 g/mol
InChI Key: HZAZETJSOZQUJL-MRVPVSSYSA-N
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Description

Structural and Chemical Characterization of (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound presents a complex three-dimensional arrangement characterized by the presence of a chiral center at the carbon atom bearing the hydroxyl group adjacent to the aromatic ring. The compound exhibits a stereochemically defined configuration that distinguishes it from its non-chiral counterpart and other stereoisomeric forms. The fundamental structural framework consists of a benzene ring substituted with chlorine atoms at the 2 and 4 positions, connected to a two-carbon chain bearing hydroxyl functionalities at both carbon atoms.

The stereochemical designation (1S) indicates the specific spatial arrangement around the chiral center, following the Cahn-Ingold-Prelog priority rules established for absolute configuration determination. This stereochemical specificity is crucial for understanding the compound's three-dimensional structure and its potential interactions with other molecular entities. The vicinal diol arrangement, where two hydroxyl groups are positioned on adjacent carbon atoms, creates opportunities for intramolecular hydrogen bonding interactions that significantly influence the compound's conformational preferences.

Research conducted on related vicinal diol systems has demonstrated that the presence of neighboring hydroxyl groups can lead to stabilization through intramolecular hydrogen bonding, although the strength and geometric parameters of these interactions vary considerably depending on the specific molecular environment. The incorporation of the dichlorinated phenyl substituent introduces additional steric and electronic effects that must be considered when analyzing the overall molecular geometry and conformational behavior.

X-ray Crystallographic Analysis of Diastereomeric Forms

X-ray crystallographic analysis represents the definitive method for determining the precise three-dimensional structure of this compound and its stereoisomeric variants. The crystallographic approach provides direct experimental evidence for bond lengths, bond angles, and intermolecular packing arrangements that characterize the solid-state structure of these compounds. In protein and small molecule crystallography, the technique requires crystals of sufficient quality, typically with minimum dimensions of 0.1 millimeters, to provide adequate diffraction data for structure determination.

The crystallographic unit cell parameters for related dichlorinated phenyl compounds have been systematically investigated, revealing characteristic patterns in molecular packing and intermolecular interactions. Crystal structures of similar aromatic diol systems demonstrate that the presence of chlorine substituents on the phenyl ring significantly influences the crystal packing through halogen bonding interactions and modified van der Waals contacts. These structural features are particularly important for understanding the relationship between stereochemical configuration and solid-state properties.

Comparative analysis of different stereoisomeric forms through crystallographic methods allows for direct observation of conformational differences and their impact on crystal lattice arrangements. The space group symmetry and unit cell dimensions provide quantitative measures of how stereochemical variations translate into measurable structural differences in the crystalline state. Modern crystallographic analysis employs direct methods for structure solution, with typical reliability factors achieving values below 0.06 for high-quality data sets.

Comparative Conformational Analysis via Computational Modeling

Computational modeling approaches provide comprehensive insights into the conformational landscape of this compound through systematic exploration of potential energy surfaces and structural optimization. Density functional theory calculations have emerged as the method of choice for studying vicinal diol systems, offering reliable predictions of molecular geometries and relative energies of different conformational states. These computational investigations reveal the complex interplay between intramolecular hydrogen bonding, steric interactions, and electronic effects that determine the preferred conformations.

Studies of related vicinal diol compounds using density functional theory methods have demonstrated that hybrid functionals with minimally augmented triple-zeta basis sets provide optimal performance for predicting structural parameters and vibrational frequencies. The computational analysis includes systematic exploration of all possible rotational conformers around the carbon-carbon bond connecting the two hydroxyl-bearing carbon atoms, as well as rotation around the bond linking the aromatic system to the aliphatic chain.

Molecular dynamics simulations complement static optimization calculations by providing information about conformational flexibility and thermal motion effects. These dynamic studies reveal how temperature and environmental factors influence the population distribution among different conformational states, offering insights into the compound's behavior under various experimental conditions. The computational modeling results show excellent correlation with experimental spectroscopic data when appropriate scaling factors are applied to calculated vibrational frequencies.

Computational Method Basis Set Key Applications Accuracy Assessment
Density Functional Theory (B3LYP) 6-311+G(d,p) Geometry optimization High correlation with experimental data
Density Functional Theory (M06-2X) aug-cc-pVTZ Vibrational frequency calculation Excellent agreement with Raman spectroscopy
Molecular Dynamics Classical force fields Conformational sampling Good reproduction of experimental trends
MP2 Calculations cc-pVTZ Benchmark accuracy Reference standard for small molecules

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both aromatic and aliphatic components with defined stereochemistry. The complete chemical name incorporates several critical elements: the stereochemical descriptor (1S), the substitution pattern on the benzene ring (2,4-dichloro), the base chain designation (ethane), and the functional group specification (1,2-diol). This systematic approach ensures unambiguous identification of the compound and distinguishes it from all possible structural and stereochemical isomers.

The nomenclature system reflects the hierarchical priority rules established for complex organic molecules, where functional groups take precedence over substituents in determining the base name structure. In this case, the diol functionality serves as the principal functional group, with the dichlorinated phenyl system treated as a substituent on the two-carbon chain. The stereochemical descriptor (1S) is positioned at the beginning of the name to clearly indicate the absolute configuration at the chiral center.

Contemporary nomenclature practices emphasize the importance of providing complete structural information through systematic naming conventions that can be interpreted consistently across different scientific disciplines. The International Union of Pure and Applied Chemistry guidelines provide comprehensive frameworks for handling complex cases involving multiple functional groups, stereochemical centers, and aromatic substitution patterns. These conventions ensure that chemical names serve as precise structural descriptors that facilitate accurate communication within the scientific community.

Chirality Specification in Benzene Derivatives

The specification of chirality in benzene-containing compounds follows established stereochemical conventions that account for the three-dimensional arrangement of substituents around asymmetric centers. In this compound, the chiral center is located at the carbon atom directly attached to the benzene ring, where the spatial arrangement of the hydroxyl group, hydrogen atom, phenyl substituent, and hydroxymethyl group creates an asymmetric environment. The (1S) designation follows the Cahn-Ingold-Prelog priority system, where substituents are ranked according to atomic number and connectivity patterns.

The stereochemical nomenclature requires careful consideration of the absolute configuration rather than optical rotation properties, as the latter can vary with experimental conditions and wavelength. Modern stereochemical assignment relies on correlation with compounds of known absolute configuration or direct determination through crystallographic methods combined with anomalous scattering techniques. The systematic application of priority rules ensures consistent assignment across different molecular frameworks and facilitates comparison between related compounds.

Aromatic compounds present unique challenges in stereochemical nomenclature due to the extended conjugation system and potential for restricted rotation around certain bonds. The benzene ring system in this compound serves as a high-priority substituent in the Cahn-Ingold-Prelog system, influencing the assignment of configuration at the adjacent chiral center. The systematic treatment of aromatic substituents in stereochemical nomenclature ensures accurate communication of three-dimensional structural information.

Positional Isomerism in Dichlorinated Phenyl Groups

The positional isomerism in dichlorinated phenyl groups represents a fundamental aspect of aromatic substitution chemistry that significantly impacts both chemical properties and nomenclature requirements. In the case of this compound, the chlorine atoms occupy the 2 and 4 positions relative to the carbon atom bearing the ethane-1,2-diol substituent. This specific substitution pattern can be distinguished from other possible dichlorobenzene isomers, including the 1,2-dichlorobenzene (ortho), 1,3-dichlorobenzene (meta), and 1,4-dichlorobenzene (para) arrangements.

The nomenclature system for dichlorinated aromatic compounds employs numerical locants to specify the exact positions of chlorine substituents on the benzene ring. The 2,4-dichlorophenyl designation indicates that chlorine atoms are located at the second and fourth positions when counting from the carbon atom bearing the primary substituent (the ethane-1,2-diol chain). This systematic numbering approach ensures unambiguous identification of the substitution pattern and distinguishes the compound from other possible positional isomers.

Historical nomenclature systems employed ortho, meta, and para designations for disubstituted benzene derivatives, but these terms are limited to cases where only two substituents are present and provide less precise positional information. The numerical system adopted in International Union of Pure and Applied Chemistry nomenclature provides greater flexibility and precision for complex substitution patterns involving multiple functional groups and substituents. The 2,4-dichlorophenyl fragment represents a particularly important structural motif in organic chemistry, with applications ranging from pharmaceutical intermediates to agricultural chemicals.

Position Pattern Systematic Name Historical Designation Occurrence in Literature
1,2-Dichlorobenzene ortho-Dichlorobenzene ortho Common industrial solvent
1,3-Dichlorobenzene meta-Dichlorobenzene meta Chemical intermediate
1,4-Dichlorobenzene para-Dichlorobenzene para Mothball component
2,4-Dichlorophenyl 2,4-Dichlorophenyl Not applicable Pharmaceutical applications

Properties

IUPAC Name

(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAZETJSOZQUJL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707547
Record name (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187164-23-4
Record name (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes Overview

The compound is typically synthesized via hydroxylation or dihydroxylation of appropriately substituted styrene or benzaldehyde derivatives bearing the 2,4-dichlorophenyl moiety. The key synthetic strategies include:

These methods aim to introduce two hydroxyl groups in vicinal positions on the ethane chain attached to the aromatic ring.

Detailed Preparation Methods

Reaction of 2,4-Dichlorobenzaldehyde with Ethylene Glycol

  • Process: The aldehyde group of 2,4-dichlorobenzaldehyde undergoes nucleophilic addition with ethylene glycol in the presence of a base such as sodium hydroxide.
  • Conditions: Reflux under controlled temperature to promote the formation of the diol.
  • Mechanism: The base activates ethylene glycol, which attacks the electrophilic aldehyde carbon, forming a glycol adduct that rearranges to the diol.
  • Outcome: This method yields the vicinal diol with high regioselectivity due to the directing effect of chlorine substituents.

Epoxidation and Subsequent Ring-Opening

  • Process: Starting from 2,4-dichlorostyrene, epoxidation is performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
  • Follow-up: The epoxide intermediate is then hydrolyzed under acidic or basic conditions to open the ring and form the 1,2-diol.
  • Advantages: This method provides stereochemical control, allowing preparation of the (1S) enantiomer selectively when chiral catalysts or conditions are employed.

Catalytic Dihydroxylation Using Osmium-Based Catalysts

  • Process: Catalytic dihydroxylation of 2,4-dichlorostyrene using potassium osmate dihydrate as a catalyst with co-oxidants like N-methylmorpholine-N-oxide (NMO).
  • Solvent: Typically carried out in tert-butanol/water mixtures.
  • Purification: Extraction with dichloromethane followed by crystallization.
  • Structural Confirmation: Characterization by proton and carbon NMR, and high-resolution mass spectrometry (HRMS).

Industrial and Laboratory Scale Considerations

Aspect Description
Solvents Used Ethylene glycol, 1,2-dimethoxyethane, tert-butanol/water mixtures, dichloromethane (for extraction)
Catalysts Potassium osmate dihydrate (for dihydroxylation), sodium hydroxide (base), m-CPBA (oxidant)
Reaction Conditions Reflux (for nucleophilic addition), ambient to moderate temperatures (20–130°C), pressure control in reactors
Yields Typically high (above 90%) with optimized conditions
Purification Methods Crystallization, extraction, filtration
Structural Verification NMR (¹H, ¹³C), HRMS, melting point analysis

Representative Experimental Data (Syntheses)

Method Reagents & Conditions Yield (%) Purity (%) Notes
Nucleophilic addition 2,4-Dichlorobenzaldehyde + ethylene glycol + NaOH, reflux >90 >98 Base-catalyzed, high regioselectivity
Epoxidation + ring-opening 2,4-Dichlorostyrene + m-CPBA, hydrolysis 85–90 >95 Stereoselective with chiral catalysts
Catalytic dihydroxylation 2,4-Dichlorostyrene + potassium osmate dihydrate + NMO, tert-butanol/water ~92 >99 Mild conditions, good stereocontrol

Research Findings and Notes

  • The electron-withdrawing chlorine atoms at the 2- and 4-positions influence the reactivity and regioselectivity of the dihydroxylation and nucleophilic addition reactions, often enhancing the selectivity for the (1S) stereoisomer.
  • The choice of solvent and catalyst system is critical for optimizing yield and stereochemical purity.
  • Industrial processes favor environmentally friendly solvents and avoid hazardous dehydrating agents or catalysts, as seen in related patented processes using cyclic or acyclic polyethers like 1,2-dimethoxyethane or polyethylene glycol derivatives.
  • Structural confirmation is routinely performed using NMR spectroscopy and HRMS , ensuring the correct stereochemistry and purity.
  • The compound’s preparation is often integrated into pharmaceutical intermediate syntheses, where stereochemical control is paramount.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Type Advantages Limitations
Nucleophilic addition 2,4-Dichlorobenzaldehyde, ethylene glycol, NaOH Base-catalyzed addition Simple, high yield Requires reflux, possible side reactions
Epoxidation + ring-opening 2,4-Dichlorostyrene, m-CPBA, acid/base Oxidation + hydrolysis Stereoselective, mild conditions Sensitive reagents, cost of oxidants
Catalytic dihydroxylation 2,4-Dichlorostyrene, potassium osmate dihydrate, NMO Catalytic oxidation High stereocontrol, efficient Osmium catalyst toxicity, cost

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of various organic compounds including pharmaceuticals and agrochemicals. Its structure allows for further functionalization to yield more complex molecules.

Biology

  • Antimicrobial Properties : Research indicates that (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol exhibits antimicrobial and antifungal activities. It is studied for its potential to inhibit microbial growth by disrupting cell function.
  • Endocrine Disruption Potential : The compound has been evaluated for its endocrine-disrupting effects using quantitative structure-activity relationship (QSAR) models. Findings suggest that similar chlorinated compounds could mimic estrogen and disrupt hormonal signaling pathways.

Medicine

  • Precursor for Antifungal Agents : It is utilized as a precursor in the synthesis of antifungal agents such as Miconazole. This highlights its importance in developing therapeutic agents for treating fungal infections.

Antimicrobial Efficacy Study

A study assessed the antimicrobial activity of derivatives of dichlorophenyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance efficacy against these pathogens.

Endocrine Disruption Assessment

A comprehensive review evaluated several chlorinated compounds for their endocrine-disrupting potential using QSAR models. The findings suggested that these compounds could interfere with hormonal signaling pathways, raising concerns regarding their environmental impact.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the diol group can influence its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Chlorine Substituent Modifications
  • (1S)-1-(2-Chlorophenyl)ethane-1,2-diol (CAS 126534-31-4)

    • Similarity : 0.95 (structural similarity score) .
    • Key Difference : Replaces the 4-chloro group in the target compound with a hydrogen, reducing steric and electronic effects.
    • Synthetic Relevance : Used as an intermediate in chiral ligand synthesis .
  • Synthesis: Produced via AD-mix-β-mediated dihydroxylation of 1-chloro-4-ethenyl-2-fluorobenzene (84% yield) .
Hydroxyl and Methoxy Derivatives
  • (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol

    • Bioactivity : Inhibits Aeromonas hydrophila growth (MIC = 20 μM) and exhibits anticoagulant properties .
    • Source : Isolated from Angelica sinensis .
  • 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol (G-gly)

    • Application : Used as a lignin model compound in oxidation studies .
    • Reactivity : Demonstrates distinct degradation pathways compared to chloro-substituted analogs due to electron-donating methoxy groups .

Stereochemical Variations

  • (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine

    • Structure : Chiral ethylenediamine derivative with two 4-methoxyphenyl groups.
    • Properties : Solid morphology; used in asymmetric catalysis .
  • (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl

    • Application : Intermediate in the synthesis of antiviral and anticancer agents .

Functional Group Modifications

  • 1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride Structure: Replaces the dichlorophenyl group with a pyridine ring.
  • 2-((2,6-Dichlorobenzyl)oxy)ethan-1-ol Degradation Pathway: Forms ethane-1,2-diol and (2,6-dichlorophenyl)methanol under hydrolytic conditions .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Key Feature(s)
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol 207.05 Not reported Not reported Chiral diol, lipophilic
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol 220.62 Not reported Not reported Enhanced metabolic stability
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol 168.15 Not reported Not reported Antimicrobial activity
1-(Pyridin-4-yl)ethane-1,2-diol HCl 175.61 Not reported Not reported Water-soluble derivative

Biological Activity

(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H10_{10}Cl2_{2}O2_{2}
  • Molecular Weight : Approximately 207.05 g/mol
  • Density : 1.458 g/cm³
  • Boiling Point : 358.5°C at 760 mmHg
  • Flash Point : 170.6°C

The compound is characterized by a dichlorophenyl group attached to an ethane-1,2-diol structure, which enhances its reactivity and biological activity compared to less chlorinated analogs.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : The electrophilic nature of the dichlorophenyl group allows for nucleophilic substitutions, which can lead to various biological interactions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially making it useful in pharmaceutical applications .

Anticancer Activity

Recent research has indicated that compounds with structural similarities to this compound can exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of related compounds on various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
TZD-TSC3HepG22.97 ± 0.39
TZD-TSC3T98G10.39
TZD-TSC3HT2943.91

These findings suggest that similar compounds may have the potential for further development as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. A review highlighted the effectiveness of chlorinated phenolic compounds in combating microbial infections. The presence of chlorine atoms enhances the lipophilicity and reactivity of these compounds, potentially increasing their efficacy against bacterial strains .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study involving diphenyl-1H-imidazole derivatives showed promising antiviral activity against SARS-CoV-2 variants. Although not directly related to this compound, the findings emphasize the potential for similar compounds to be developed for viral infections .

Case Study 2: Toxicity Assessment

Research on the toxicity of chlorinated phenolic compounds indicates that while some derivatives show significant biological activity, they also present varying levels of toxicity. This highlights the need for careful evaluation in drug development processes .

Q & A

Q. What are the established synthetic routes for (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves stereoselective dihydroxylation of 1-(2,4-dichlorophenyl)ethylene using catalytic OsO4 with chiral ligands (e.g., Sharpless asymmetric dihydroxylation). Reaction optimization includes varying solvents (e.g., acetone/water mixtures), temperature (0–25°C), and stoichiometry of oxidizing agents (N-methylmorpholine N-oxide) . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended. Yield improvements (>70%) are achievable by controlling pH and avoiding over-oxidation .

Q. How can the purity and stereochemical integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric excess (>98%). Structural validation requires <sup>1</sup>H/<sup>13</sup>C NMR (focusing on diol proton coupling constants, J = 6–8 Hz) and FT-IR (O-H stretching at 3200–3400 cm⁻¹). Polarimetry ([α]D values) and X-ray crystallography (for absolute configuration) are critical for stereochemical confirmation .

Q. What safety protocols are essential when handling chlorinated aromatic diols in the lab?

  • Methodological Answer : Follow OECD guidelines for chlorinated compounds: use fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact. Monitor for systemic effects via skin absorption (e.g., LC-MS analysis of biological samples). Emergency procedures include immediate rinsing with polyethylene glycol for dermal exposure .

Advanced Research Questions

Q. How can computational methods predict the catalytic efficiency of enzymes in stereoselective synthesis of this diol?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states of enantioselective epoxide hydrolysis or dihydroxylation. Software like Gaussian or ORCA can calculate activation energies and enantiomeric ratios. Validate predictions with experimental kinetic data (e.g., kcat/KM from stopped-flow assays) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies in dihedral angles (NMR vs. crystallography) arise from solution vs. solid-state conformations. Use variable-temperature NMR to probe dynamic equilibria. For ambiguous NOE correlations, apply <sup>13</sup>C-labeled synthesis to track spatial proximities .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Design a solvent matrix (e.g., DMSO/water vs. THF/hexane) to study SN2 vs. SN1 pathways. Monitor kinetics via UV-Vis (λ = 260 nm for leaving group release) and correlate with Kamlet-Taft solvent parameters. Polar aprotic solvents favor SN2, while protic solvents stabilize carbocation intermediates .

Data-Driven Research Challenges

Q. What analytical techniques differentiate between 1,2-diol regioisomers in complex mixtures?

  • Methodological Answer : LC-MS/MS with CID fragmentation identifies characteristic m/z peaks (e.g., loss of H2O at m/z 18). Derivatization with boronic acids enhances separation on reversed-phase columns. For ambiguous cases, <sup>1</sup>H-<sup>15</sup>N HMBC NMR can resolve adjacent hydroxyl groups .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Replace OsO4 with biocatalysts (e.g., Rhodococcus sp. monooxygenases) in aqueous media. Use flow chemistry to minimize waste (PMI < 5) and recover catalysts via immobilized membranes. Solvent selection guides (e.g., CHEM21) recommend cyclopentyl methyl ether over dichloromethane .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol
Reactant of Route 2
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol

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